7-Octadecanone

Vue d'ensemble

Description

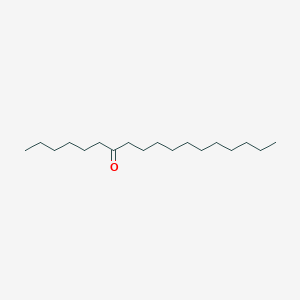

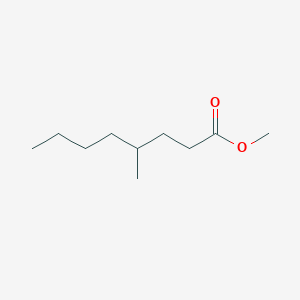

7-Octadecanone, also known as Octadecan-7-one, is a chemical compound with the molecular formula C18H36O . It has an average mass of 268.478 Da and a monoisotopic mass of 268.276611 Da .

Synthesis Analysis

7-Octadecanone can be synthesized through various methods. One such method involves the Fries rearrangement of phenyl stearolate with aluminium chloride at 115–120° for 2 hours . Another method involves the reaction of stearoyl chloride with phenol in the presence of aluminium chloride .Molecular Structure Analysis

The molecular structure of 7-Octadecanone consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . The structure can be represented as CH3(CH2)16CO .Physical And Chemical Properties Analysis

7-Octadecanone has a molecular weight of 268.48 . Other physical and chemical properties such as density, melting point, boiling point, and refractive index are estimated to be 0.8453, 51.5°C, 336.64°C, and 1.4494 respectively .Applications De Recherche Scientifique

Anti-Inflammatory Properties

The hexane partition from the root extract of the Jatropha curcas plant, containing octadecanoic acid, has demonstrated significant anti-inflammatory activity. However, it also exhibited cytotoxicity towards macrophage cells at certain concentrations. Further fractionation and analysis revealed that compounds like hexadecanoic acid methyl ester, octadecanoic acid methyl ester, and octadecanoic acid could be responsible for this anti-inflammatory action (Othman et al., 2015).

Octadecanoid Signaling in Plant Defense

The octadecanoid pathway, involving components like 12-oxo-phytodieonic acid (OPDA) and jasmonic acid (JA), plays a crucial role in the self-defense response of plants. For instance, in rice, this pathway was found to be responsive to external stimuli like wounding and fungal elicitors, indicating its significance in plant defense mechanisms (Rakwal et al., 2002).

Enzymatic Functions in Plant Defense

Octadecanoids, including jasmonic acid and related compounds, are integral to plant defense against various stressors such as microbial pathogens, herbivores, and UV light damage. This includes the identification and characterization of enzymes responsible for octadecanoid biosynthesis and the regulatory mechanisms involved in this biosynthetic pathway (Schaller, 2001).

Role in Chemical Communication and Defense in Insects

In the Lyclene dharma dharma moth, compounds like 6-methyl-2-octadecanone and 14-methyl-2-octadecanone play a crucial role in chemical communication as sex pheromone components. The specificity of these compounds in attracting male moths underscores their importance in the mating behavior of these insects (Adachi et al., 2010).

Production of 1-Octadecanol from Octadecanoic Acid

1-Octadecanol, with applications ranging from lubricants to perfumes, can be produced from octadecanoic acid through hydrogenation. Research on the conversion process, including the modeling of reactions and the optimization of conditions for maximum productivity, contributes to the industrial applications of these compounds (Potts et al., 2014).

Propriétés

IUPAC Name |

octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-5-7-9-10-11-12-13-15-17-18(19)16-14-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQOJAVJSCPMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336803 | |

| Record name | 7-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octadecanone | |

CAS RN |

18277-00-4 | |

| Record name | 7-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)